Cas no 2227730-79-0 (methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate)
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate
- 2227730-79-0
- EN300-1819261
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- Inchi: 1S/C12H12O3/c1-3-9-6-4-5-7-10(9)11(13)8-12(14)15-2/h1,4-7,11,13H,8H2,2H3/t11-/m1/s1
- InChI Key: LBBIJYQRQYOYGE-LLVKDONJSA-N
- SMILES: O[C@H](CC(=O)OC)C1C=CC=CC=1C#C
Computed Properties
- Exact Mass: 204.078644241g/mol
- Monoisotopic Mass: 204.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.5Ų
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819261-0.05g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 0.05g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1819261-0.1g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 0.1g |
$1585.0 | 2023-09-19 | ||
| Enamine | EN300-1819261-0.25g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 0.25g |
$1657.0 | 2023-09-19 | ||
| Enamine | EN300-1819261-0.5g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 0.5g |
$1728.0 | 2023-09-19 | ||
| Enamine | EN300-1819261-1.0g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 1g |
$1801.0 | 2023-05-23 | ||
| Enamine | EN300-1819261-2.5g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 2.5g |
$3530.0 | 2023-09-19 | ||
| Enamine | EN300-1819261-5.0g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 5g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1819261-10.0g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 10g |
$7742.0 | 2023-05-23 | ||
| Enamine | EN300-1819261-1g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 1g |
$1801.0 | 2023-09-19 | ||
| Enamine | EN300-1819261-5g |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate |
2227730-79-0 | 5g |
$5221.0 | 2023-09-19 |
methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate
Methyl (3R)-3-(2-Ethynylphenyl)-3-Hydroxypropanoate: A Comprehensive Overview
The compound with CAS No. 2227730-79-0, commonly referred to as methyl (3R)-3-(2-ethynylphenyl)-3-hydroxypropanoate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of methyl (3R)-3-(ethynylphenyl)-hydroxypropanoate as a key intermediate in the synthesis of bioactive compounds. Its structure, featuring a chiral center at the third carbon atom, allows for the formation of enantiomerically pure derivatives, which are highly sought after in drug discovery and development.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Researchers have optimized various methodologies to enhance the yield and purity of the product, often employing catalytic asymmetric synthesis techniques to achieve high enantioselectivity.
In terms of applications, methyl (3R)-ethynylphenyl-hydroxypropanoate has been utilized in the construction of complex natural product analogs and synthetic molecules with potential therapeutic properties. For instance, its use as a building block in the synthesis of anti-inflammatory agents and anticancer drugs has been documented in recent scientific literature.
Moreover, the compound's stability under various reaction conditions makes it an ideal candidate for exploring novel chemical transformations. Studies have shown that it can undergo a range of reactions, including conjugate additions, cyclizations, and cross-couplings, further expanding its utility in organic synthesis.
The stereochemical integrity of methyl (3R)-ethynylphenyl-hydroxypropanoate is crucial for its performance in biological assays. Researchers have demonstrated that even minor deviations from the desired stereochemistry can significantly impact the compound's bioactivity, underscoring the importance of rigorous quality control during its production.
In conclusion, methyl (3R)-ethynylphenyl-hydroxypropanoate, with its unique structural features and versatile reactivity, continues to play a pivotal role in advancing chemical research and development. As new applications emerge and synthetic methodologies improve, this compound is poised to remain a cornerstone in the toolbox of modern organic chemistry.
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